molecular formula C40H42Cl2F4N10O5 B610109 Pimodivir hydrochloride hemihydrate CAS No. 1777721-70-6

Pimodivir hydrochloride hemihydrate

Cat. No. B610109
M. Wt: 889.73
InChI Key: WPLSKBKDOCXXMO-KIHJVYKPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimodivir, also known as VX-787, JNJ-872, is a novel inhibitor of influenza virus replication that blocks the PB2 cap-snatching activity of the influenza viral polymerase complex. VX-787 binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). The cell-based EC50 (the concentration of compound that ensures 50% cell viability of an uninfected control) for VX-787 is 1.6 nM in a cytopathic effect (CPE) assay, with a similar EC50 in a viral RNA replication assay. VX-787 is active against a diverse panel of influenza A virus strains, including H1N1pdm09 and H5N1 strains, as well as strains with reduced susceptibility to neuraminidase inhibitors (NAIs).

Scientific Research Applications

Antiviral Efficacy in Influenza A Treatment

  • Clinical Trials and Results: Pimodivir, a novel inhibitor of influenza virus polymerase basic protein 2, demonstrated significant effectiveness in reducing viral load in patients with acute uncomplicated influenza A. In the TOPAZ Trial, it was administered as monotherapy or in combination with oseltamivir, showing a significant decrease in the area under the curve of the viral load compared to placebo (Finberg et al., 2018).
  • Resistance Profiling: A comprehensive study on mutations to influenza virus PB2 that confer resistance to Pimodivir was conducted. This research is critical in evaluating new viral strains for potential resistance to Pimodivir (Soh et al., 2021).

Pharmacokinetics and Safety

  • Drug Interactions and Safety Profile: The pharmacokinetics and safety of Pimodivir, particularly in combination with Oseltamivir, were assessed in a Phase 1 open-label study involving healthy volunteers. This study provides insights into the feasibility of combination therapy (Deleu et al., 2018).

Susceptibility and Potency Assessment

  • Susceptibility of Influenza A Viruses: A study evaluated the susceptibility of a diverse range of influenza A viruses to Pimodivir, including seasonal and non-seasonal viruses, emphasizing its broad antiviral activity (Patel et al., 2021).

Potential Applications Beyond Influenza A

  • SARS-CoV-2 and Other Viral Infections: Research has explored the potential application of Pimodivir against other viruses, including SARS-CoV-2. Computational studies have suggested its effectiveness in binding to coronavirus proteins, indicating its potential beyond influenza A treatment (Kumer et al., 2021).

Future Directions in Drug Development

  • Novel Influenza Polymerase PB2 Inhibitors: Continuing research aims to expand the chemical space of known inhibitors like Pimodivir. New compounds are being synthesized and evaluated for their anti-influenza virus activity, contributing to the ongoing development of more effective antivirals (Zhang et al., 2019).

properties

CAS RN

1777721-70-6

Product Name

Pimodivir hydrochloride hemihydrate

Molecular Formula

C40H42Cl2F4N10O5

Molecular Weight

889.73

IUPAC Name

(2S,3S)-3-((5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hemihydrate

InChI

1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1

InChI Key

WPLSKBKDOCXXMO-KIHJVYKPSA-N

SMILES

OC([C@H]1C2CCC([C@@H]1Nc3c(F)cnc(c(c[nH]4)c5c4ncc(F)c5)n3)CC2)=O.OC([C@H]6C7CCC([C@@H]6Nc8c(F)cnc(c(c[nH]9)c%10c9ncc(F)c%10)n8)CC7)=O.O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pimodivir HCl;  Pimodivir hydrochloride;  Pimodivir hydrochloride hemihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimodivir hydrochloride hemihydrate
Reactant of Route 2
Pimodivir hydrochloride hemihydrate
Reactant of Route 3
Pimodivir hydrochloride hemihydrate
Reactant of Route 4
Pimodivir hydrochloride hemihydrate
Reactant of Route 5
Pimodivir hydrochloride hemihydrate
Reactant of Route 6
Pimodivir hydrochloride hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.